3-[1-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Description
The compound 3-[1-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide (hereafter referred to as the target compound) belongs to the triazoloquinazoline family, a class of heterocyclic compounds notable for their diverse pharmacological activities, including anticonvulsant, anticancer, and anti-inflammatory properties . Its structure features a triazoloquinazoline core substituted with a methyl(phenyl)carbamoylmethylsulfanyl group at position 1 and an N-(2-methylpropyl)propanamide moiety at position 2. This article provides a systematic comparison of this compound with structurally related analogs, focusing on synthetic routes, physicochemical properties, and inferred bioactivity.
Properties
IUPAC Name |
3-[1-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-17(2)15-26-21(32)13-14-30-23(34)19-11-7-8-12-20(19)31-24(30)27-28-25(31)35-16-22(33)29(3)18-9-5-4-6-10-18/h4-12,17H,13-16H2,1-3H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMJCISDUPNQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the carbamoyl and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would be emphasized.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight : The target compound (~500 g/mol) falls within the range of bioactive triazoloquinazolines (430–500 g/mol), suggesting favorable drug-likeness .
- Solubility and Lipophilicity : The methyl(phenyl)carbamoyl group likely enhances lipophilicity compared to analogs with polar substituents (e.g., hydroxyl or carboxyl groups in ). This may improve membrane permeability but reduce aqueous solubility .
- Thermal Stability : Melting points for analogs range from 94°C to 216°C (–12), influenced by hydrogen bonding and crystal packing. The target compound’s stability remains uncharacterized but is expected to align with these trends.
Bioactivity and Pharmacological Potential
- Bioactivity Clustering : Structural analogs cluster into groups with similar modes of action, such as HDAC inhibition or antioxidant activity (). The target compound’s methyl(phenyl) group may enhance target engagement compared to simpler alkyl chains .
- Inferred Mechanisms : The triazoloquinazoline core may intercalate DNA or inhibit kinase pathways, as observed in related heterocycles .
Biological Activity
The compound 3-[1-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide , also known as L942-0058, is a novel triazoloquinazoline derivative with potential therapeutic applications. Its unique chemical structure suggests a range of biological activities that warrant further investigation.
Chemical Structure and Properties
- Molecular Formula : C24H26N6O3S
- Molecular Weight : 478.58 g/mol
- IUPAC Name : 3-[1-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide
- SMILES Representation : CC(C)NC(CCN(c(n1-c2c3cccc2)nnc1SCC(N(C)c1ccccc1)=O)C3=O)=O
Biological Activity Overview
The biological activity of L942-0058 has been explored in various contexts, primarily focusing on its potential as an anticancer agent and its interactions with key biological targets.
Anticancer Activity
Research indicates that derivatives of triazoloquinazoline compounds exhibit significant anticancer properties. In vitro studies have shown that L942-0058 may inhibit the proliferation of cancer cell lines. For instance:
- Cell Lines Tested : The compound was screened against several human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
- IC50 Values : Preliminary data suggest IC50 values in the low micromolar range, indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin.
The proposed mechanism of action for L942-0058 includes:
- Inhibition of Protein Kinases : The compound may function as a kinase inhibitor, disrupting signaling pathways essential for cancer cell survival and proliferation.
- Interaction with Cholinesterases : Similar compounds have shown activity against cholinesterases, which could indicate potential neuroprotective effects alongside anticancer properties.
Case Studies and Research Findings
Several studies have highlighted the biological potential of triazoloquinazoline derivatives:
| Study | Compound | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Study 1 | L942-0058 | MCF-7 | 5.85 | Significant growth inhibition observed |
| Study 2 | L942-0058 | A549 | 7.49 | Comparable activity to standard drugs |
| Study 3 | Related Compound | Various Cancer Lines | <10 | Suggests broad-spectrum anticancer activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

